molecular formula C10H13NS2 B100748 Carbamic acid, phenethyldithio-, methyl ester CAS No. 16022-44-9

Carbamic acid, phenethyldithio-, methyl ester

Cat. No.: B100748
CAS No.: 16022-44-9
M. Wt: 211.4 g/mol
InChI Key: CHQKWKSZGCZEQE-UHFFFAOYSA-N
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Description

Carbamic acid, phenethyldithio-, methyl ester is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a phenethyldithio group attached to the carbamic acid moiety, with a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, phenethyldithio-, methyl ester typically involves the reaction of phenethyldithiocarbamic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: Carbamic acid, phenethyldithio-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenethyldithio group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Carbamic acid, phenethyldithio-, methyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain biological pathways in pests.

Mechanism of Action

The mechanism of action of carbamic acid, phenethyldithio-, methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to the disruption of essential biochemical pathways, making it useful in various applications, including pest control and drug development.

Comparison with Similar Compounds

    Methyl carbamate: Another ester of carbamic acid, but without the phenethyldithio group.

    Ethyl carbamate: Similar structure but with an ethyl group instead of a methyl group.

    Phenyl carbamate: Contains a phenyl group instead of a phenethyldithio group.

Uniqueness: Carbamic acid, phenethyldithio-, methyl ester is unique due to the presence of the phenethyldithio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

methyl N-(2-phenylethyl)carbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS2/c1-13-10(12)11-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQKWKSZGCZEQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=S)NCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166836
Record name Carbamic acid, phenethyldithio-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16022-44-9
Record name Carbamic acid, phenethyldithio-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016022449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, phenethyldithio-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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